molecular formula C7H10N2O4 B011526 Aspartyl-Alanyl-Diketopiperazin CAS No. 110954-19-3

Aspartyl-Alanyl-Diketopiperazin

Katalognummer B011526
CAS-Nummer: 110954-19-3
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: RVLCUCVJZVRNDC-IMJSIDKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aspartyl-alanyl-diketopiperazine (DAP) is an organic compound that has been studied extensively in the scientific community. It has been found to have a wide range of applications, from being used as a precursor for the synthesis of other compounds, to being used as an enzyme inhibitor. In

Wissenschaftliche Forschungsanwendungen

Synthese von Polyamiden

ADKP kann synthetisiert und anschließend in der Polykondensation von Homo-Polyamiden mit hohem Molekulargewicht verwendet werden . Durch die Verwendung verschiedener Aminosäuren, Dicarbonsäuren und Diamine können auch zufällige DKP-basierte Copolymere synthetisiert werden .

Lösungsmittelgesteuerte Selbstassemblierung

Die Selbstassembliereigenschaften von ADKP und Poly(cyclo(L-Aspartyl-4-Amino-L-Phenylalanyl)) (PA1) wurden mit der Lösungsmittelverschiebungsmethode untersucht . Bemerkenswerterweise hat sich PA1 in verschiedenen Lösungsmittelsystemen zu Partikeln mit unterschiedlichen Morphologien zusammengefügt, wie z. B. unregelmäßigen Netzwerken, Ellipsoiden und Hohlpartikeln .

Herstellung der extrazellulären Matrix (ECM)

ADKP wird in Verfahren, Zusammensetzungen und Kits zur Herstellung der extrazellulären Matrix (ECM) verwendet . Die ECM ist ein vielseitiges Biomaterial mit vielen kosmetischen und therapeutischen Anwendungen .

Immunmodulatorische Wirkungen

Aspartyl-Alanyl-Diketopiperazin ist ein immunsuppressives Diketopiperazinderivat eines humanen Serumalbumin (HSA)-Peptids . Es reduziert die durch Antigene induzierte TNF-α- und IFN-γ-Produktion in isolierten menschlichen T-Zellen .

Klinische Studien

This compound wird in der klinischen Studie NCT03349645 untersucht . Diese Studie beurteilt die Sicherheit der Langzeitbehandlung mit Ampion bei schwerer Gonarthrose <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c8

Wirkmechanismus

Research has shown that DA-DKP can influence T-lymphocyte cytokine production. When human T lymphocytes are exposed to DA-DKP, they produce significantly lower quantities of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) after antigen stimulation in vitro . The molecular pathway implicated in this modulation involves the activation of the guanosine triphosphatase Rap1 and subsequent downregulation of phosphorylated transcription factors ATF-2 and c-jun. These factors regulate the production of IFN-γ and TNF-α .

Safety and Hazards

  • Genotoxicity : DA-DKP has been found to exhibit aneugenic activity at concentrations exceeding real-life levels .
  • Clinical Use : Commercial human albumin preparations containing DA-DKP have been used safely in clinical settings .

Zukünftige Richtungen

: Shimonkevitz, R. (2008). A diketopiperazine fragment of human serum albumin modulates T-lymphocyte cytokine production through rap1. The Journal of Trauma, 64(1), 35-41. Link : Genotoxicity information from here : Additional context from here : Safety information from here

Biochemische Analyse

Biochemical Properties

Aspartyl-alanyl-diketopiperazine plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with T lymphocytes, where it modulates the inflammatory immune response through pathways associated with T cell anergy . Additionally, aspartyl-alanyl-diketopiperazine has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This inhibition is crucial in reducing inflammatory cytokine production by T cells .

Cellular Effects

Aspartyl-alanyl-diketopiperazine exerts various effects on different types of cells and cellular processes. In T lymphocytes, it reduces the production of inflammatory cytokines, thereby modulating the immune response . This compound also influences cell signaling pathways, particularly those involving NF-κB, leading to changes in gene expression and cellular metabolism . By inhibiting NF-κB, aspartyl-alanyl-diketopiperazine can reduce inflammation and promote a more regulated immune response .

Molecular Mechanism

The molecular mechanism of aspartyl-alanyl-diketopiperazine involves its interaction with specific biomolecules and pathways. It binds to and inhibits NF-κB, preventing the transcription of pro-inflammatory genes . This inhibition is achieved through the modulation of signaling pathways that lead to the activation of NF-κB. Additionally, aspartyl-alanyl-diketopiperazine may interact with other proteins and enzymes involved in immune regulation, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aspartyl-alanyl-diketopiperazine have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and interaction with other molecules . Long-term studies have shown that aspartyl-alanyl-diketopiperazine can maintain its anti-inflammatory effects over extended periods, although the exact duration of its stability and activity may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of aspartyl-alanyl-diketopiperazine vary with different dosages in animal models. At lower doses, the compound effectively modulates the immune response without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

Aspartyl-alanyl-diketopiperazine is involved in several metabolic pathways, particularly those related to immune regulation. It interacts with enzymes and cofactors that modulate its activity and stability .

Transport and Distribution

Within cells and tissues, aspartyl-alanyl-diketopiperazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, where it can exert its biological effects. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach specific sites to modulate immune responses effectively .

Subcellular Localization

Aspartyl-alanyl-diketopiperazine is localized in various subcellular compartments, where it can interact with target molecules and exert its effects . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows aspartyl-alanyl-diketopiperazine to modulate specific cellular processes and pathways .

Eigenschaften

IUPAC Name

2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCUCVJZVRNDC-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110954-19-3
Record name Aspartyl-alanyl-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartyl-alanyl-diketopiperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASPARTYL-ALANYL-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspartyl-alanyl-diketopiperazine
Reactant of Route 2
Aspartyl-alanyl-diketopiperazine
Reactant of Route 3
Aspartyl-alanyl-diketopiperazine
Reactant of Route 4
Aspartyl-alanyl-diketopiperazine
Reactant of Route 5
Aspartyl-alanyl-diketopiperazine
Reactant of Route 6
Aspartyl-alanyl-diketopiperazine

Q & A

Q1: How does Aspartyl-alanyl-diketopiperazine impact immune response, specifically in the context of T lymphocytes?

A1: Research suggests that DA-DKP exhibits immunosuppressive effects by modulating T lymphocyte activity. [, ] Specifically, DA-DKP increases the activation of the guanosine triphosphatase Rap1 within these cells. [] This, in turn, leads to a decrease in the activation of transcription factors like ATF-2 (activating transcription factor-2) and c-jun, which play crucial roles in regulating the production of important cytokines such as interferon-gamma and tumor necrosis factor-alpha. [] Consequently, the presence of DA-DKP can lead to a reduced production of these cytokines by activated T lymphocytes. [, ] This modulation of the T cell receptor signaling pathway by DA-DKP is similar to mechanisms observed in T-lymphocyte anergy, a state of immune tolerance. []

Q2: What is the significance of finding Aspartyl-alanyl-diketopiperazine in commercial human serum albumin preparations?

A2: Studies have detected notable concentrations of DA-DKP in various commercially available human serum albumin (HSA) preparations. [] This finding is significant because these HSA preparations are frequently used in clinical settings. [] The presence of DA-DKP in these preparations raises concerns as it has been shown to inhibit the production of interferon-gamma and tumor necrosis factor-alpha by activated human peripheral blood mononuclear cells (PBMCs) in vitro. [] This immunosuppressive effect may have unintended consequences, particularly in critically ill patients who are already immunocompromised. [] The discovery of DA-DKP in HSA preparations emphasizes the need for further investigation into its potential impact on clinical outcomes and the development of strategies to mitigate potential risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.